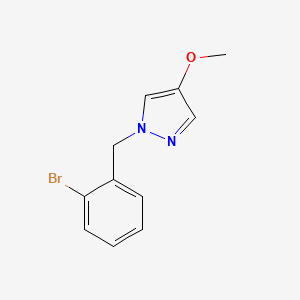

1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole

Description

1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methoxy (-OCH₃) group at position 4 and a 2-bromobenzyl group attached to the nitrogen at position 1 (Figure 1). The bromine atom on the benzyl moiety provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group influences electronic properties, enhancing nucleophilicity at adjacent positions. This compound has been utilized as an intermediate in palladium-catalyzed asymmetric cyclization reactions, demonstrating its importance in synthetic organic chemistry .

Molecular Formula: C₁₁H₁₁BrN₂O

Molecular Weight: 281.12 g/mol (calculated)

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-methoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDLTPLGVIOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzyl bromide and 4-methoxy-1H-pyrazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Procedure: The 2-bromobenzyl bromide is added to a solution of 4-methoxy-1H-pyrazole and potassium carbonate in dimethylformamide. The mixture is then heated to around 80-100°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are common.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

Major Products:

Nucleophilic Substitution: Products include azido derivatives or thiocyanate-substituted compounds.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include partially or fully hydrogenated pyrazole derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against human breast cancer cells. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibition of NF-kB pathway |

| Aspirin | 20 | COX inhibition |

| Ibuprofen | 25 | COX inhibition |

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Synthesis of Novel Polymers

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. Its bromine atom allows for further functionalization, enabling the development of advanced materials.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Conductive Polymer | High electrical conductivity | Sensors, flexible electronics |

| Biodegradable Polymer | Environmentally friendly | Packaging, agricultural films |

Photophysical Properties

Research has shown that derivatives of this compound can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: OLED Performance

A recent investigation into OLEDs using derivatives of this compound highlighted their efficiency in converting electrical energy to light. The devices demonstrated high luminance and stability, suggesting potential for commercial applications .

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole depends on its application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target proteins.

Biochemical Pathways: It can influence various biochemical pathways by altering the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and applications of 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole with analogous pyrazole derivatives:

Key Research Findings

Electronic and Steric Effects :

- The methoxy group in this compound donates electron density to the pyrazole ring, increasing nucleophilicity at position 5. In contrast, bromine at position 4 (e.g., 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole) creates an electron-deficient ring, favoring electrophilic substitution .

- The 2-bromobenzyl group provides steric bulk, which is critical in asymmetric catalysis to induce enantioselectivity .

Reactivity in Cross-Coupling :

- Bromine on the benzyl group (target compound) allows for selective functionalization of the aromatic ring, whereas bromine directly on the pyrazole (e.g., 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole) is more reactive in metal-catalyzed substitutions .

Biological and Material Applications :

- Amine-substituted analogs (e.g., 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine) exhibit hydrogen-bonding capabilities, making them candidates for drug discovery .

- Nitrophenyl and bromophenyl derivatives (e.g., 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole) are explored in materials science due to their electron-withdrawing properties .

Contradictions and Limitations

- Positional Isomerism : Bromine placement (pyrazole vs. benzyl) drastically alters reactivity. For example, bromine on the pyrazole ring (4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole) may hinder catalytic cycles due to steric hindrance, whereas bromine on benzyl offers orthogonal reactivity .

- Functional Group Compatibility : Methoxy groups enhance solubility but may deactivate certain catalysts, whereas nitro groups limit solubility but improve thermal stability .

Biological Activity

1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its biological efficacy.

Chemical Structure

The molecular formula of this compound is . The presence of a bromine atom and a methoxy group enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with various biological macromolecules, including proteins and enzymes. The bromine atom may facilitate binding through halogen bonding, while the methoxy group can influence the compound's lipophilicity and solubility, affecting its pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HT-29 (Colon Cancer) | 6.43 |

| This compound | PC-3 (Prostate Cancer) | 9.83 |

These values suggest that the compound exhibits comparable potency to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting that compounds like this compound may modulate inflammatory pathways effectively .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been documented. For example, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | Chloramphenicol (50) |

| Pseudomonas aeruginosa | Equivalent to reference | - |

This indicates that this compound may possess significant antimicrobial properties .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound. These studies utilized structure-activity relationship (SAR) analyses to optimize biological activity. The results demonstrated that modifications at the benzyl position significantly influenced both anticancer and anti-inflammatory activities .

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-(2-bromobenzyl)-4-methoxy-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, alkylation of 4-methoxy-1H-pyrazole with 2-bromobenzyl bromide in the presence of a base like K₂CO₃ in DMF at 80°C yields the target compound. Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) for hybrid analogs .

- Optimization : Reaction parameters such as solvent polarity (DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for pyrazole:benzyl bromide) significantly affect yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products. Monitoring by TLC and adjusting reaction time (16–24 hours) can mitigate side reactions like over-alkylation .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for OCH₃), pyrazole protons (δ 7.2–7.8 ppm), and benzyl protons (δ 5.3 ppm for CH₂). Aromatic protons from the 2-bromobenzyl group appear as a multiplet (δ 7.2–7.6 ppm) .

- IR : Peaks at 1600–1500 cm⁻¹ (C=N stretching in pyrazole) and 1250–1100 cm⁻¹ (C-O stretching in methoxy) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 295–297 (isotopic pattern due to bromine) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the spatial configuration of this compound derivatives?

Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) provides precise bond lengths and angles. For example, the dihedral angle between the pyrazole ring and the 2-bromobenzyl group can confirm steric effects influencing reactivity.

- Data Interpretation : Software like Olex2 or Mercury helps visualize intermolecular interactions (e.g., halogen bonding from bromine) that stabilize crystal packing. This is critical for validating computational models .

Q. Q4. What strategies address contradictions in biological activity data for pyrazole derivatives, such as varying IC₅₀ values across assays?

Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability.

- Mechanistic Studies : Combine in vitro assays (e.g., tubulin polymerization inhibition ) with in silico docking (AutoDock Vina) to correlate activity with structural features. For example, electron-withdrawing substituents (e.g., bromine) may enhance binding to σ receptors .

- Dose-Response Validation : Repeat experiments with gradient concentrations (1–100 µM) and statistical analysis (p < 0.05) to confirm reproducibility .

Q. Q5. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute Fukui indices, identifying electrophilic regions (e.g., the benzyl carbon adjacent to bromine).

- Transition State Modeling : Simulate SN2 pathways using B3LYP/6-31G(d) basis sets to assess activation energy barriers. Solvent effects (PCM model for DMF) improve accuracy .

- Validation : Compare predicted reaction rates with experimental kinetic data (e.g., via HPLC monitoring) .

Q. Q6. What methodologies enable the detection of degradation products or impurities in synthesized batches of this compound?

Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to identify impurities (e.g., de-brominated byproducts or oxidized methoxy groups).

- Stability Studies : Accelerated degradation under heat (40°C) or UV light reveals labile bonds. For example, bromine may hydrolyze to hydroxyl groups under acidic conditions .

- Quantitative NMR (qNMR) : Integrate impurity peaks relative to internal standards (e.g., TMS) for precise quantification .

Methodological Challenges

Q. Q7. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer :

- Benchmarking : Compare computed NMR shifts (via ACD/Labs or ChemDraw) with experimental data. Adjust computational parameters (e.g., solvent dielectric constant in DFT) to match observed signals.

- Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations (e.g., GROMACS) to model rotamer populations affecting averaged NMR shifts .

Q. Q8. What advanced techniques characterize the electronic effects of the 2-bromobenzyl group on the pyrazole ring’s aromaticity?

Methodological Answer :

- NICS (Nucleus-Independent Chemical Shift) : Calculate aromaticity via NICS(1) values using quantum chemistry software. A more negative NICS(1) indicates stronger aromaticity.

- Electron Density Analysis : AIM (Atoms in Molecules) theory maps bond critical points, showing how bromine’s electronegativity redistributes electron density in the pyrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.